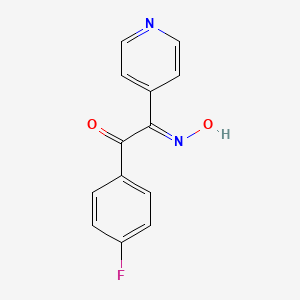
(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Fluorophenyl)(pyridin-4-yl)methanone” is a chemical compound with the molecular formula C12H8FNO. It has a molecular weight of 201.20 g/mol . The IUPAC name for this compound is (4-fluorophenyl)-pyridin-4-ylmethanone .
Molecular Structure Analysis
The InChI string for “(4-Fluorophenyl)(pyridin-4-yl)methanone” is InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H . The Canonical SMILES string is C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F .Physical And Chemical Properties Analysis
The compound “(4-Fluorophenyl)(pyridin-4-yl)methanone” has a molecular weight of 201.20 g/mol . It has an XLogP3 value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 201.058992041 g/mol .Applications De Recherche Scientifique
Synthesis and Material Science
(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone has been a key compound in the synthesis of various complex organic structures. Almansa et al. (2008) explored its use in the synthesis of pyrazolopyridines and other pyrido fused systems, showcasing its versatility in creating complex bicyclic systems like thieno[3,2-b]pyridines and imidazo[4,5-b]pyridines. This compound's reactivity was pivotal in the preparation of these systems, which can be crucial in material science and pharmaceutical research (Almansa et al., 2008).
Fluorescence and Metal Ion Detection
Hong et al. (2012) developed fluoroionophores from derivatives of this compound, demonstrating its potential in creating materials that can interact with metal cations. Specifically, their work showed how these derivatives can chelate metal ions like Zn+2, highlighting their utility in detecting and studying metal ions in various environments (Hong et al., 2012).
Antimicrobial Properties
Nagamani et al. (2018) synthesized novel compounds using (E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone and evaluated their antimicrobial activity. Their findings contribute to the ongoing research in developing new antimicrobial agents, which is crucial in addressing the growing concern of antibiotic resistance (Nagamani et al., 2018).
Molecular Structure and Drug Interaction Analysis
The molecular structure and interaction potential of compounds derived from (E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone have been extensively studied. Mary et al. (2015) investigated a related compound's molecular structure, stability, and potential as an anti-neoplastic agent through molecular docking studies, highlighting its relevance in the field of medicinal chemistry (Mary et al., 2015).
Propriétés
IUPAC Name |
(2E)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)13(17)12(16-18)9-5-7-15-8-6-9/h1-8,18H/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUAGNWRWWYKEU-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NO)C2=CC=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N/O)/C2=CC=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-Fluorophenyl)-2-(hydroxyimino)-2-(pyridin-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

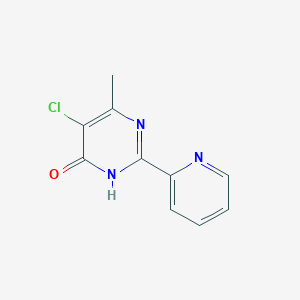
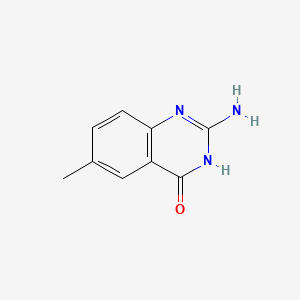
![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)
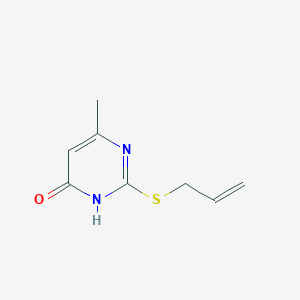



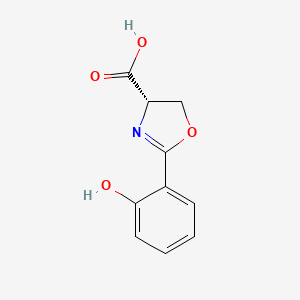
![3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B1418140.png)
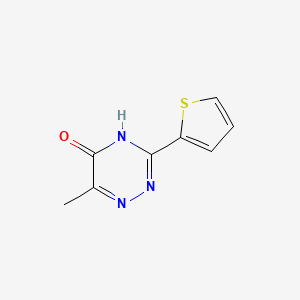


![8-Bromo-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1418147.png)
![3-{4-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}-1,3-thiazolane-4-carboxylic acid](/img/structure/B1418148.png)